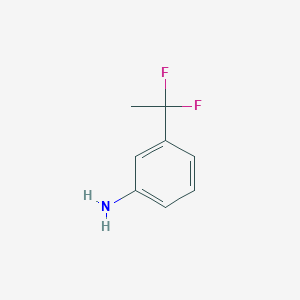

3-(1,1-Difluoroethyl)aniline

Description

BenchChem offers high-quality 3-(1,1-Difluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-Difluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGJIBRTFXRYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308744 | |

| Record name | 3-(1,1-Difluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40788-05-4 | |

| Record name | 3-(1,1-Difluoroethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40788-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Difluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)aniline

Introduction

3-(1,1-Difluoroethyl)aniline, a fluorinated aromatic amine, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. The introduction of the difluoroethyl group onto the aniline scaffold imparts unique electronic and steric properties, which can profoundly influence the molecule's reactivity, metabolic stability, and lipophilicity.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this building block in the synthesis of novel active ingredients and to predict the behavior of the resulting compounds in biological systems.

Core Physicochemical Properties

A foundational understanding of a molecule's physicochemical profile is crucial for anticipating its behavior in various environments, from reaction vessels to physiological systems. The key parameters for 3-(1,1-Difluoroethyl)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | --INVALID-LINK-- |

| Molecular Weight | 157.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 215.3 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.5 (amine) | --INVALID-LINK-- |

| LogP (Predicted) | 2.3 | --INVALID-LINK-- |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. The following sections provide detailed, step-by-step protocols for key parameters, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[3][4][5][6]

Boiling Point Determination (Ebulliometry)

The boiling point is a critical parameter for purification by distillation and for understanding a compound's volatility. For a liquid such as 3-(1,1-Difluoroethyl)aniline, ebulliometry offers a precise method for its determination.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. By carefully heating the liquid and monitoring its temperature and the surrounding pressure, the boiling point can be accurately measured.

Experimental Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of 3-(1,1-Difluoroethyl)aniline into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), a pressure correction should be applied using the Clausius-Clapeyron relation or established nomographs.

Caption: Workflow for Boiling Point Determination by Ebulliometry.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amine like 3-(1,1-Difluoroethyl)aniline, the pKa of its conjugate acid is determined, which is crucial for understanding its ionization state at different pH values, a key factor in drug absorption and distribution.[7][8][9][10]

Principle: Potentiometric titration involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of 3-(1,1-Difluoroethyl)aniline and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity Determination (Shake-Flask Method for LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its experimental determination.[11][12][13][14]

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio.

Experimental Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Sample Preparation: Prepare a stock solution of 3-(1,1-Difluoroethyl)aniline in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the layers to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Safety and Handling

As with all aniline derivatives, 3-(1,1-Difluoroethyl)aniline should be handled with appropriate safety precautions. Aromatic amines are generally considered to be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[6] It is essential to consult the Safety Data Sheet (SDS) before handling this compound. General safety recommendations include:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

The physicochemical properties of 3-(1,1-Difluoroethyl)aniline, particularly its lipophilicity and basicity, are significantly influenced by the presence of the difluoroethyl group. This guide has provided a comprehensive overview of these properties and detailed experimental protocols for their determination. A thorough understanding and accurate measurement of these parameters are indispensable for the rational design and development of new pharmaceuticals and agrochemicals incorporating this valuable synthetic intermediate. The methodologies outlined herein provide a robust framework for researchers to generate reliable data, thereby facilitating more informed decision-making in their discovery and development programs.

References

- 1. 3-(1,1-Difluoroethyl)aniline [myskinrecipes.com]

- 2. 3-(1,1-Difluoroethyl)aniline - Amerigo Scientific [amerigoscientific.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. LogP / LogD shake-flask method [protocols.io]

A Technical Guide to 3-(1,1-Difluoroethyl)aniline: A Core Building Block in Modern Medicinal Chemistry

This document provides an in-depth technical overview of 3-(1,1-Difluoroethyl)aniline, a fluorinated building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the compound's structural significance, synthetic accessibility, and strategic application, providing the causal insights necessary for its effective utilization in research and development programs.

Core Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent research. 3-(1,1-Difluoroethyl)aniline is a specialized aniline derivative where the strategic incorporation of a gem-difluoroethyl group at the meta-position confers unique properties valuable in molecular design.

Nomenclature, CAS Number, and Structure

-

Systematic (IUPAC) Name: 3-(1,1-difluoroethyl)benzenamine

-

Common Synonyms: 3-(α,α-Difluoroethyl)aniline, [3-(1,1-Difluoroethyl)phenyl]amine[1]

The structure consists of an aniline core with a C-C bond at the meta-position to a 1,1-difluoroethyl group. This arrangement is critical as it influences the electronic properties of the amine and the overall topology of the molecule.

Caption: Chemical structure of 3-(1,1-Difluoroethyl)aniline.

Physicochemical Properties

The introduction of fluorine significantly alters the properties of the parent aniline molecule. The data below is compiled from typical supplier specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F₂N | [1][2] |

| Molecular Weight | 157.16 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity (Typical) | ≥95% | [2][4] |

| SMILES | C(C)(F)(F)C1=CC(N)=CC=C1 | [1] |

| InChI Key | QDGJIBRTFXRYTH-UHFFFAOYSA-N | [1] |

The Strategic Value of the 1,1-Difluoroethyl Moiety in Drug Design

The deliberate inclusion of fluorinated groups is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed pharmaceuticals containing fluorine.[5] The 1,1-difluoroethyl group, in particular, is not merely a passive substituent; it is an active modulator of a molecule's pharmacological profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage over a simple ethyl or keto group, which can be metabolic soft spots. By blocking this metabolic pathway, the half-life of a drug candidate can be significantly extended.

-

Lipophilicity and Permeability: Fluorine is highly electronegative yet minimally polarizable. Introducing the -CF₂- group increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and improve oral bioavailability. This modulation of lipophilicity is a key tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

-

Bioisosterism and Conformational Control: The gem-difluoro group can serve as a non-hydrolyzable bioisostere of a carbonyl or sulfonyl group.[5] It mimics the steric and electronic profile of these groups while offering superior chemical stability. Furthermore, the electronic effects of the difluoroethyl substituent can influence the pKa of the aniline nitrogen and alter the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1][5]

Synthesis and Mechanistic Considerations

The synthesis of difluoroalkyl anilines has evolved significantly, moving away from harsh conditions towards more sustainable and efficient methods. Recent advances in photoredox catalysis and the use of electron donor-acceptor (EDA) complexes have made these motifs more accessible.[5][6]

General Synthetic Workflow

A contemporary and efficient approach to synthesizing difluoroalkylated anilines involves a visible-light-mediated reaction. This strategy avoids the need for transition-metal catalysts and often proceeds under very mild conditions.[5] The workflow leverages the formation of an EDA complex between the electron-rich aniline and a difluoroalkylating agent.

Caption: General experimental workflow for EDA-complex-mediated synthesis.

Detailed Experimental Protocol: EDA Complex-Mediated Synthesis

This protocol is a representative example based on methodologies developed for the difluoroalkylation of anilines via an electron donor-acceptor (EDA) complex strategy.[5] Causality: The choice of a photocatalyst-free EDA complex pathway is driven by sustainability and operational simplicity. The aniline itself acts as the electron donor, and visible light provides the energy for the single-electron transfer (SET) event, obviating the need for expensive metal catalysts.[5]

Step 1: Reaction Setup

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the starting aniline (1.0 equiv.), sodium carbonate (Na₂CO₃, 1.5 equiv.), and the difluoroalkylating agent (e.g., ethyl 2,2-difluoroiodoacetate, 1.3 equiv.).

-

Rationale: Na₂CO₃ is a mild inorganic base used to neutralize the acid generated during the reaction, driving it to completion.[5] An excess of the alkylating agent ensures full conversion of the starting aniline.

Step 2: Solvent Addition and Degassing

-

Add anhydrous dimethyl sulfoxide (DMSO, to achieve a 0.1 M concentration).

-

Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15 minutes.

-

Rationale: DMSO is a polar aprotic solvent suitable for this transformation. Degassing is crucial to remove oxygen, which can quench the excited state of the EDA complex or react with radical intermediates.

Step 3: Photoirradiation

-

Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 427 nm Kessil lamp).

-

Irradiate the mixture with vigorous stirring at room temperature for 16-24 hours.

-

Rationale: The specific wavelength (e.g., 427 nm) is chosen to match the absorption profile of the EDA complex formed in situ between the aniline and the iodo-difluoro reagent.[5] Continuous stirring ensures homogenous irradiation.

Step 4: Workup and Purification

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium chloride (brine).

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel.

-

Rationale: The aqueous workup removes the inorganic base and polar solvent (DMSO). Column chromatography is the standard method for purifying organic compounds of moderate polarity to yield the final product with high purity.

Mechanistic Pathway

The reaction proceeds through a well-studied single-electron transfer (SET) mechanism initiated by photoexcitation of the EDA complex.[5]

Caption: Photoinduced SET mechanism via an EDA complex.

-

Complex Formation: The electron-rich aniline and the electron-accepting difluoroalkyl iodide (CF₂RI) form a ground-state EDA complex.[5]

-

Photoexcitation: This complex absorbs visible light, promoting it to an excited state.

-

Single-Electron Transfer (SET): In the excited state, an electron is transferred from the aniline to the alkylating agent. This generates an aniline radical cation and a difluoroalkyl radical, along with an iodide anion.[5]

-

Radical Coupling & Deprotonation: The difluoroalkyl radical attacks the aniline radical cation (or the parent aniline), and subsequent deprotonation by the base yields the final difluoroalkylated aniline product.

Applications in Research and Development

3-(1,1-Difluoroethyl)aniline is primarily used as a key intermediate or building block in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries.[1][7]

-

Pharmaceutical Scaffolding: The aniline amine group is a versatile functional handle. It can be readily diazotized for Sandmeyer reactions, acylated to form amides, or used in cross-coupling reactions to build diverse molecular scaffolds. The presence of the difluoroethyl group early in the synthesis ensures its incorporation into the final active pharmaceutical ingredient (API).

-

Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and modulated lipophilicity imparted by the difluoroethyl group are highly desirable in the design of next-generation pesticides and herbicides, leading to enhanced potency and environmental persistence profiles.[7]

Safety, Handling, and Storage

As with all aniline derivatives, 3-(1,1-Difluoroethyl)aniline must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous anilines should inform handling procedures.

-

Hazard Identification: Anilines are generally classified as toxic. They can be harmful if swallowed, inhaled, or in contact with skin.[8] They are also suspected of causing genetic defects and damage to organs through prolonged exposure.[9] Fluorinated organic compounds may also present environmental persistence concerns.[1]

-

Recommended Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8]

Disclaimer: This information is for technical guidance only. Always consult a current, substance-specific Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

3-(1,1-Difluoroethyl)aniline represents a valuable and strategically important building block for modern chemical synthesis. Its utility is derived directly from the predictable, beneficial effects of the gem-difluoroethyl group on the metabolic stability, lipophilicity, and binding characteristics of a target molecule. With the advent of mild and efficient synthetic methods, such as those employing photo-initiated EDA complexes, this and other fluorinated intermediates are now more accessible than ever, empowering researchers and drug development professionals to design and create the next generation of advanced chemical entities.

References

-

3-(1,1-Difluoroethyl)aniline. Amerigo Scientific. [Link]

-

3-(1,1-Difluoroethyl)aniline (C007B-507336). Cenmed Enterprises. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

3-(1,1-Difluoroethyl)-4-fluoroaniline | C8H8F3N | CID 23445006. PubChem. [Link]

-

3-(1,1-Difluoroethyl)aniline. MySkinRecipes. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]

- Process for synthesizing 2,3-difluoroaniline.

- Process for the preparation of 3,5-difluoroaniline.

Sources

- 1. CAS 40788-05-4: 3-(1,1-Difluoroethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. 3-(1,1-Difluoroethyl)aniline - Amerigo Scientific [amerigoscientific.com]

- 3. 3-(1,1-difluoroethyl)aniline | 40788-05-4 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(1,1-Difluoroethyl)aniline [myskinrecipes.com]

- 8. keyorganics.net [keyorganics.net]

- 9. geneseo.edu [geneseo.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

spectral data for 3-(1,1-Difluoroethyl)aniline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1,1-Difluoroethyl)aniline

Introduction

3-(1,1-Difluoroethyl)aniline is an important fluorinated building block in medicinal chemistry and materials science. The introduction of the difluoroethyl group into the aniline scaffold can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(1,1-Difluoroethyl)aniline, offering insights into the structural elucidation and quality control of this key intermediate.

The following diagram illustrates the chemical structure and numbering scheme for 3-(1,1-Difluoroethyl)aniline, which will be referenced throughout this guide.

Caption: Structure of 3-(1,1-Difluoroethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(1,1-Difluoroethyl)aniline, both ¹H and ¹³C NMR provide definitive structural information, with the fluorine atoms introducing characteristic couplings that are key to a conclusive assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The presence of the difluoroethyl group results in a distinctive triplet for the methyl protons due to coupling with the two adjacent fluorine atoms. The aromatic region shows a pattern consistent with a 1,3-disubstituted benzene ring.

Table 1: ¹H NMR Spectral Data for 3-(1,1-Difluoroethyl)aniline (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 | t | 7.9 | 1H | Ar-H5 |

| 6.83 | d | 7.7 | 1H | Ar-H4 |

| 6.78 | s | - | 1H | Ar-H2 |

| 6.71 | d | 8.1 | 1H | Ar-H6 |

| 3.84 | br s | 2H | -NH₂ | |

| 1.95 | t | 18.7 | 3H | -CH₃ |

Interpretation:

-

Aromatic Region (δ 6.7-7.2 ppm): The spectrum displays four distinct signals in the aromatic region, confirming the disubstituted pattern. The proton at the 5-position appears as a triplet at 7.20 ppm due to coupling with the neighboring protons at positions 4 and 6. The signals at 6.83, 6.78, and 6.71 ppm correspond to the remaining aromatic protons.

-

Amine Protons (δ 3.84 ppm): A broad singlet at 3.84 ppm, integrating to 2H, is characteristic of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Difluoroethyl Group (δ 1.95 ppm): The methyl protons of the difluoroethyl group appear as a triplet at 1.95 ppm. This multiplicity is a result of coupling to the two adjacent fluorine atoms (n+1 rule does not apply, but a triplet is observed due to the specific coupling constants). The large coupling constant (J = 18.7 Hz) is characteristic of a ²J(H,F) coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 3-(1,1-Difluoroethyl)aniline in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1 second.

-

Number of Scans: 16.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Key proton assignments and couplings in ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon attached to the two fluorine atoms shows a characteristic triplet due to one-bond C-F coupling.

Table 2: ¹³C NMR Spectral Data for 3-(1,1-Difluoroethyl)aniline (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 147.0 | s | - | C1 (-NH₂) |

| 136.1 | t | 22.3 | C3 (-CF₂CH₃) |

| 129.8 | s | - | C5 |

| 123.9 | t | 24.8 | C(F₂)CH₃ |

| 119.5 | s | - | C4 |

| 116.7 | s | - | C6 |

| 114.1 | s | - | C2 |

| 23.9 | t | 28.1 | -CH₃ |

Interpretation:

-

Aromatic Carbons (δ 114-147 ppm): Six distinct signals are observed in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring. The carbon attached to the nitrogen (C1) is the most deshielded at 147.0 ppm.

-

Difluoroethyl Group Carbons:

-

The quaternary carbon atom directly bonded to the two fluorine atoms appears as a triplet at 123.9 ppm, with a large one-bond coupling constant (¹J(C,F)) of 24.8 Hz.

-

The methyl carbon appears as a triplet at 23.9 ppm due to two-bond coupling (²J(C,F)) with the fluorine atoms.

-

The aromatic carbon (C3) attached to the difluoroethyl group also shows a triplet at 136.1 ppm due to two-bond coupling to the fluorines.

-

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 500 MHz NMR spectrometer with the broadband probe tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Sweep Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Apply an exponential line broadening of 1-2 Hz. After Fourier transformation, phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-(1,1-Difluoroethyl)aniline shows characteristic bands for the amine, aromatic ring, and C-F bonds.

Table 3: Key IR Absorption Bands for 3-(1,1-Difluoroethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3475, 3386 | Strong | N-H stretching (asymmetric & symmetric) |

| 3050 | Medium | Aromatic C-H stretching |

| 1622 | Strong | N-H scissoring (bending) |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |

| 1180, 1125 | Very Strong | C-F stretching |

Interpretation:

-

N-H Stretching (3475, 3386 cm⁻¹): The two sharp bands in this region are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂).

-

Aromatic C-H Stretching (3050 cm⁻¹): The band just above 3000 cm⁻¹ is typical for C-H stretching vibrations in an aromatic ring.

-

N-H Bending (1622 cm⁻¹): The strong absorption at 1622 cm⁻¹ corresponds to the in-plane bending (scissoring) vibration of the N-H bonds.

-

Aromatic C=C Stretching (1600, 1490 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-F Stretching (1180, 1125 cm⁻¹): The very strong and distinct bands in this region are highly characteristic of the C-F stretching vibrations of the difluoroethyl group. The presence of multiple strong bands is typical for geminal difluoro compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Acquisition

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 3-(1,1-Difluoroethyl)aniline directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 3-(1,1-Difluoroethyl)aniline, electron ionization (EI) is a common technique that yields a characteristic fragmentation pattern.

Table 4: Key Ions in the Mass Spectrum of 3-(1,1-Difluoroethyl)aniline

| m/z | Proposed Ion |

| 157 | [M]⁺ (Molecular Ion) |

| 138 | [M - F]⁺ or [M - HF]⁺ |

| 92 | [M - CF₂CH₃]⁺ |

Interpretation:

-

Molecular Ion (m/z 157): The peak at m/z 157 corresponds to the intact molecule that has been ionized by the loss of one electron, confirming the molecular weight of the compound.

-

Fragmentation:

-

m/z 138: A significant peak is observed at m/z 138, which can arise from the loss of a fluorine radical or, more likely, the elimination of a neutral hydrogen fluoride (HF) molecule.

-

m/z 92: This peak represents the base peak in some spectra and corresponds to the loss of the entire difluoroethyl radical (•CF₂CH₃), resulting in the stable anilinium radical cation.

-

Caption: Proposed fragmentation pathway for 3-(1,1-Difluoroethyl)aniline in EI-MS.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC) inlet.

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-(1,1-Difluoroethyl)aniline. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific connectivity of the difluoroethyl group through characteristic chemical shifts and C-F/H-F couplings. IR spectroscopy validates the presence of key functional groups, notably the primary amine and the C-F bonds. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques form a robust analytical workflow for the structural verification and quality assessment of this important chemical intermediate.

References

-

ChemSrc. CAS 131331-50-3 3-(1,1-Difluoroethyl)aniline.[Link]

The 1,1-Difluoroethyl Group: A Technical Guide to its Electronic and Steric Effects in Drug Design

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a compelling bioisostere, particularly for the ubiquitous methoxy group. Its unique electronic and steric properties offer a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, metabolic stability, and bioavailability. This in-depth technical guide provides a comprehensive analysis of the core principles governing the electronic and steric effects of the 1,1-difluoroethyl group, offering researchers, scientists, and drug development professionals the foundational knowledge to effectively leverage this moiety in their design strategies. We will delve into the nuanced interplay of inductive effects, hyperconjugation, and conformational preferences, supported by experimental data and computational insights. Furthermore, this guide will furnish practical, step-by-step synthetic protocols for the introduction of this critical functional group.

Introduction: The Rise of a Privileged Bioisostere

The quest for drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) properties is a perpetual challenge in pharmaceutical research. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic characteristics, is a central tenet of this endeavor. The 1,1-difluoroethyl group has gained significant traction as a bioisostere for the methoxy group, a common functionality in many bioactive molecules.[1][2] While aryl ethers like the methoxy group are often crucial for target engagement, they can be metabolic liabilities.[3] The 1,1-difluoroethyl group mimics the steric and electronic features of the methoxy group while often conferring enhanced metabolic stability.[1][3] For instance, the replacement of a methoxy group with a 1,1-difluoroethyl group in a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor resulted in a remarkable increase in potency.[2]

Electronic Landscape of the 1,1-Difluoroethyl Group

The electronic character of the 1,1-difluoroethyl group is dominated by the strong electron-withdrawing nature of the two fluorine atoms. This profoundly influences the local electronic environment and the overall properties of the parent molecule.

Inductive Effect and its Impact on Acidity and Basicity

The two fluorine atoms on the α-carbon exert a powerful negative inductive effect (-I effect), withdrawing electron density from the rest of the molecule. This has significant consequences for the acidity and basicity of nearby functional groups. The introduction of a polyfluoroalkyl chain can reduce the basicity of a neighboring nitrogen atom, which can be advantageous in circumventing potential toxicity issues and increasing bioavailability. For example, fluorination of 2-(thioalkyl)pyridines leads to an increase in the acidity of the conjugate acid (a decrease in the pKa of the pyridinium ion).[4]

| Compound | Functional Group | pKa | Reference |

| 2-(Methylthio)pyridine | Pyridine | 3.69 | [4] |

| 2-(Trifluoromethylthio)pyridine | Pyridine | 0.97 | [4] |

| 2-(Ethylthio)pyridine | Pyridine | 3.68 | [4] |

| 2-(2,2,2-Trifluoroethylthio)pyridine | Pyridine | 1.49 | [4] |

Table 1: Impact of Fluorination on the pKa of 2-(Thioalkyl)pyridines.

This trend of decreasing basicity (increasing acidity of the conjugate acid) upon fluorination is a direct consequence of the inductive electron withdrawal by the fluorine atoms, which destabilizes the positively charged conjugate acid.[4]

Hyperconjugation and Conformational Preferences

Beyond simple induction, hyperconjugation plays a crucial role in the electronic properties and conformational preferences of the 1,1-difluoroethyl group. Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of the 1,1-difluoroethyl group, the C-F σ orbitals are low in energy and act as excellent electron acceptors.

This phenomenon is central to understanding the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation.[5][6] For 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer due to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* anti-bonding orbital.[5][6][7][8] This interaction is maximized in the gauche conformation.[6][9]

Caption: Newman projections illustrating the anti and more stable gauche conformations of 1,2-difluoroethane.

While the 1,1-difluoroethyl group does not have a vicinal C-F bond, the principle of hyperconjugation with the C-F σ* orbitals still influences its conformational preferences and electronic interactions with the rest of the molecule.

Steric Profile of the 1,1-Difluoroethyl Group

The steric properties of a functional group are critical for its interaction with biological targets. The 1,1-difluoroethyl group, while being a good mimic for the methoxy group, possesses distinct steric features that can be exploited in drug design.

Conformational Analysis and Steric Hindrance

The conformational preference of the 1,1-difluoroethyl group attached to an aromatic ring places the methyl group out of the plane of the ring.[1][3] This is a key difference from the methoxy group, where the methyl group can lie in the plane of the aromatic ring. This out-of-plane orientation can have significant implications for receptor binding and can be used to probe the steric tolerance of a binding pocket.

Caption: Conformational difference between a methoxy and a 1,1-difluoroethyl group on an aromatic ring.

Practical Implications for Drug Development

The unique combination of electronic and steric properties of the 1,1-difluoroethyl group translates into several practical advantages in drug design.

Modulation of Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's absorption, distribution, and metabolism. The effect of the 1,1-difluoroethyl group on lipophilicity can be complex and context-dependent.[4] While fluorination generally increases lipophilicity, the overall effect depends on the balance between the increased hydrophobic surface area and the reduction in hydrogen bond basicity of neighboring groups due to the inductive effect.[4] In a series of 2-(thiofluoroalkyl)pyridines, the difluorinated motif SCF2H resulted in a modest increase in lipophilicity compared to the non-fluorinated analog.[4]

| Compound | logD7.4 | Reference |

| 2-(Methylthio)pyridine | 1.69 | [4] |

| 2-(Difluoromethylthio)pyridine | 1.95 | [4] |

| 2-(Trifluoromethylthio)pyridine | 2.13 | [4] |

Table 2: Impact of Fluorination on the Lipophilicity (logD7.4) of 2-(Thioalkyl)pyridines.

Enhancement of Metabolic Stability

A primary driver for employing the 1,1-difluoroethyl group as a methoxy bioisostere is to enhance metabolic stability.[3][11] Aryl ethers are susceptible to O-dealkylation by cytochrome P450 enzymes. The C-F bonds in the 1,1-difluoroethyl group are significantly stronger than C-H bonds, making the group more resistant to oxidative metabolism.[12][13] However, it is important to note that while the C-F bond itself is strong, the presence of fluorine can influence the metabolism of other parts of the molecule.[11] Studies on the metabolism of aryl α,α-difluoroethyl thioethers using Cunninghamella elegans as a model for mammalian metabolism showed that the primary metabolic pathway was oxidation of the sulfur to the sulfoxide and then to the sulfone, with no evidence of defluorination.[14] In contrast, the corresponding oxygen ether was susceptible to hydrolytic defluorination.[14]

Synthetic Methodologies

The efficient synthesis of molecules containing the 1,1-difluoroethyl group is crucial for its application in drug discovery. Several methods have been developed for the introduction of this moiety.

Nickel-Catalyzed Cross-Coupling of Arylboronic Acids

A robust method for the synthesis of (1,1-difluoroethyl)arenes involves the nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH3CF2Cl), a readily available industrial chemical.[2][15]

Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids [2]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv.), NiCl2(dme) (5 mol%), and 2,2'-bipyridine (5 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous DME (2 mL) and a solution of 1,1-difluoroethyl chloride in DME (1.3 M, 2.6 mmol, 13.0 equiv.).

-

Seal the tube and heat the reaction mixture at 110 °C for 5 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired (1,1-difluoroethyl)arene.

Caption: Schematic of the Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids.

Other Synthetic Approaches

Other methods for synthesizing 1,1-difluoroethyl-containing compounds include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to convert a ketone to the corresponding difluoroalkyl group, although this requires a pre-functionalized substrate.[1][3] More recent developments have focused on late-stage functionalization strategies, which are highly desirable in drug discovery.[3]

Conclusion

The 1,1-difluoroethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties, which are a direct consequence of the two fluorine atoms, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. As a bioisostere for the methoxy group, it offers a proven strategy to enhance metabolic stability and modulate lipophilicity and basicity. A thorough understanding of the interplay between its inductive effects, hyperconjugative interactions, and conformational preferences is paramount for its successful application in drug design. With the development of robust synthetic methodologies for its introduction, the 1,1-difluoroethyl group is poised to play an increasingly important role in the discovery of new and improved therapeutics.

References

-

Strategies for synthesis of (2,2‐difluoroethyl)arenes; C) Ni‐catalyzed reductive cross‐coupling of aryl halides with ClCH2CF2H. ResearchGate.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013).

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Europe PMC.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2020). Journal of Medicinal Chemistry, 63(17), 9346-9356.

- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019). RSC Advances, 9(49), 28551-28555.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2021). Journal of Medicinal Chemistry, 64(19), 14220-14285.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2020). Expert Opinion on Drug Discovery, 15(12), 1435-1449.

-

Gauche effect. Wikipedia.

- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry, 15, 1556-1563.

-

Gauche effect. chemeurope.com.

-

1,1-Difluoroethane: Properties, Production process and Uses. ChemicalBook.

- The Fluorine Gauche Effect: A Brief History. (2016). Israel Journal of Chemistry, 57(3-4), 219-228.

- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses, 99, 113-124.

- Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. (2005). The Journal of Physical Chemistry A, 109(6), 1223-1229.

- Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. (2015). The Journal of Physical Chemistry A, 119(30), 8349-8356.

- Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. (2005). The Journal of Physical Chemistry A, 109(6), 1223-9.

-

Typical methods for the synthesis of 1,1‐difluoroalkenes from 1‐trifluoromethyl alkenes. ResearchGate.

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv.

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

-

Electronic excitations of fluoroethylenes. Semantic Scholar.

- Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. (2023). Organic Letters, 25(1), 108-113.

- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 945-949.

-

Synthesis of 1,1‐[¹⁸F]difluoroalkenes and use as versatile ¹⁸F‐building blocks. ResearchGate.

-

Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA portal.

- Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (2021). Journal of Medicinal Chemistry, 64(9), 5649-5665.

-

Conformational analysis of 1,2-difluoroethane. YouTube.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(7), 1045-1050.

- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 945-949.

-

Synthesis and In Silico Conformational Analysis of 1,1-Difluorosilepane (1,1-Difluoro-1-silacycloheptane). ResearchGate.

-

1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

-

A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. ResearchGate.

- Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. (2016).

-

1,1-Difluoroethyl acetate. PubChem.

-

Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton.

- Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. (2022). Physical Chemistry Chemical Physics, 24(1), 18-28.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2022).

- Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2017). Beilstein Journal of Organic Chemistry, 13, 1548-1554.

-

QSAR Parameters.

-

1,2-Dichloro-1,1-difluoroethane. PubChem.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. Gauche_effect [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 3-(1,1-Difluoroethyl)aniline: A Core Intermediate in Modern Synthesis

Abstract

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 1,1-difluoroethyl group, in particular, offers a unique combination of electronic and metabolic properties that can significantly enhance the therapeutic or biological profile of a target compound. This technical guide provides an in-depth examination of 3-(1,1-Difluoroethyl)aniline, a critical chemical intermediate that serves as a versatile scaffold for introducing this valuable functional group. We will explore its physicochemical properties, plausible synthetic routes, and its pivotal role as a building block in the development of complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their work.

Introduction: The Strategic Value of the Difluoroethyl Moiety

3-(1,1-Difluoroethyl)aniline is an aromatic organic compound featuring a primary amine on a benzene ring, substituted with a 1,1-difluoroethyl group at the meta position.[1] Its significance in contemporary organic synthesis stems from its dual functionality: the reactive aniline amine group, which serves as a versatile handle for countless chemical transformations, and the difluoroethyl substituent, which imparts desirable properties to the final molecule.[1]

The introduction of fluorine is a well-established strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The geminal difluoro group (-CF2-) is particularly noteworthy. It can act as a bioisostere for carbonyls or sulfonyl groups, enhance metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can improve membrane permeability and bioavailability.[3][4][5] Consequently, 3-(1,1-Difluoroethyl)aniline has emerged as a key building block for synthesizing novel pharmaceuticals and agrochemicals where such modulations are desired.[3][6]

Physicochemical and Structural Characteristics

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. 3-(1,1-Difluoroethyl)aniline is typically a liquid at room temperature, ranging from colorless to pale yellow.[1]

| Property | Value | Source(s) |

| CAS Number | 40788-05-4 | [1][7][8] |

| Molecular Formula | C₈H₉F₂N | [1][7] |

| Molecular Weight | 157.16 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [8] |

| SMILES | C(C)(F)(F)C1=CC(N)=CC=C1 | [1] |

| InChI Key | QDGJIBRTFXRYTH-UHFFFAOYSA-N | [1] |

The presence of both a basic amino group and a lipophilic fluorinated alkyl chain gives the molecule moderate solubility in common organic solvents.[1] The amino group is the primary site of reactivity, readily participating in reactions such as acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions. The difluoroethyl group is generally stable under these conditions but exerts a significant electronic influence on the aromatic ring.[1]

Synthetic Pathways: Accessing the Intermediate

While multiple proprietary methods exist for the industrial-scale synthesis of 3-(1,1-Difluoroethyl)aniline, a general and logical laboratory-scale approach can be conceptualized based on established fluorination and reduction methodologies. A common strategy involves the difluorination of a suitable ketone precursor followed by the reduction of a nitro group to the target aniline.

Figure 2: Major reaction pathways utilizing 3-(1,1-Difluoroethyl)aniline.

The products of these reactions are often key scaffolds in pharmaceuticals. For example, the formation of an amide bond is one of the most common reactions in medicinal chemistry, used to link molecular fragments in the synthesis of enzyme inhibitors and receptor antagonists. The ability to introduce the metabolically robust difluoroethylphenyl group via this simple and efficient chemistry is a significant advantage.

Exemplary Protocol: Acylation to Form an Amide Derivative

To illustrate its practical application, the following section details a generalized, self-validating protocol for the acylation of 3-(1,1-Difluoroethyl)aniline.

Objective: To synthesize N-(3-(1,1-difluoroethyl)phenyl)acetamide as a representative amide product.

Materials:

-

3-(1,1-Difluoroethyl)aniline

-

Acetyl chloride (or acetic anhydride)

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plate and appropriate mobile phase

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Setup & Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(1,1-Difluoroethyl)aniline in the chosen aprotic solvent (e.g., DCM).

-

Causality: An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. An aprotic solvent is used because protic solvents could react with the highly reactive acetyl chloride.

-

-

Base Addition: Add 1.2 to 1.5 equivalents of the non-nucleophilic base (e.g., TEA) to the solution and stir for 5-10 minutes.

-

Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it unreactive, and drives the reaction to completion.

-

-

Acylation: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise via syringe.

-

Causality: The reaction is often exothermic. Cooling to 0°C helps to control the reaction rate and minimize the formation of potential side products. Slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material (aniline).

-

Causality: TLC is a rapid and effective technique to qualitatively assess the reaction's completion. The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

-

-

Aqueous Work-up: Once the reaction is complete, quench the mixture by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

-

Causality: The bicarbonate wash removes excess acid. The water wash removes water-soluble byproducts and salts (like triethylammonium chloride). The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product and to obtain an accurate yield.

-

-

Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

This robust protocol ensures the efficient conversion of the intermediate into a more complex molecule, highlighting its role as a foundational building block.

Safety and Handling

While a specific, comprehensive safety datasheet for 3-(1,1-Difluoroethyl)aniline is not widely published, its structure suggests standard precautions for handling aromatic amines and fluorinated compounds. Based on data for structurally similar compounds like 3-(1,1-difluoroethyl)-4-fluoroaniline, it should be treated as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation. [9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere as recommended by suppliers. [8]

Conclusion

3-(1,1-Difluoroethyl)aniline stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its value is not merely in its own structure, but in the potential it unlocks. The combination of a reactive aniline handle with the metabolism-blocking and property-modulating 1,1-difluoroethyl group makes it an indispensable intermediate. For scientists and researchers in drug discovery and agrochemical development, this building block provides an efficient and reliable pathway to novel compounds with enhanced stability, lipophilicity, and biological efficacy, solidifying its role as a cornerstone of contemporary molecular design.

References

-

3-(1,1-Difluoroethyl)-4-fluoroaniline, PubChem, National Center for Biotechnology Information. [Link]

-

3-(1,1-Difluoroethyl)aniline, MySkinRecipes. [Link]

-

3-(1,1-Difluoroethyl)aniline, Amerigo Scientific. [Link]

- Process for preparing 3,4-difluoroaniline, Google P

- Process for preparing 3,5-difluoroaniline, Google P

-

The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets, National Center for Biotechnology Information. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes, Vanderbilt University. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods, National Center for Biotechnology Information. [Link]

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery, PubMed. [Link]

Sources

- 1. CAS 40788-05-4: 3-(1,1-Difluoroethyl)aniline | CymitQuimica [cymitquimica.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1,1-Difluoroethyl)aniline [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3-(1,1-Difluoroethyl)aniline - Amerigo Scientific [amerigoscientific.com]

- 8. 40788-05-4|3-(1,1-Difluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 9. 3-(1,1-Difluoroethyl)-4-fluoroaniline | C8H8F3N | CID 23445006 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of 3-(1,1-Difluoroethyl)aniline Derivatives in Modern Drug Discovery

This guide provides an in-depth exploration of 3-(1,1-difluoroethyl)aniline and its derivatives, a class of compounds increasingly recognized for their potential in medicinal chemistry. We will delve into the synthetic strategies for accessing this core scaffold, methods for its derivatization, and the impact of the difluoroethyl group on key drug-like properties. This document is intended for researchers, medicinal chemists, and professionals in drug development who are seeking to leverage fluorinated motifs for the creation of novel therapeutics.

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy for modulating a wide range of physicochemical and pharmacological properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic features. Unlike the more common trifluoromethyl group, the difluoroethyl moiety can act as a bioisostere for hydroxyl, thiol, or even carbonyl groups, potentially engaging in hydrogen bonding interactions with biological targets. Its introduction can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and favorably alter pKa, thereby improving oral bioavailability and the overall pharmacokinetic profile of a molecule. The 3-(1,1-Difluoroethyl)aniline scaffold, therefore, represents a valuable starting point for the synthesis of novel bioactive compounds.

Synthesis of the 3-(1,1-Difluoroethyl)aniline Core

The reliable and scalable synthesis of the 3-(1,1-difluoroethyl)aniline core is paramount for any drug discovery program. Several synthetic routes have been reported, with the choice of method often depending on the starting material availability and desired scale. A common and effective approach involves the fluorination of a suitable precursor, such as 3-acetyl- or 3-(1-hydroxyethyl)aniline derivatives.

Fluorination of Ketone Precursors

A widely employed method involves the deoxofluorination of 3-acetyl-nitrobenzene or a protected 3-acetylaniline using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The subsequent reduction of the nitro group yields the desired aniline.

Caption: Synthetic workflow for 3-(1,1-Difluoroethyl)aniline.

-

Rationale: Protecting the aniline nitrogen as an acetamide prevents side reactions with the highly reactive fluorinating agent. DAST is a common choice for deoxofluorination, but care must be taken due to its exothermic decomposition. The final deprotection step under acidic conditions regenerates the free aniline.

Alternative Routes

Other methods, such as the nickel-catalyzed difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride, have also been developed.[1][2][3] This approach can be advantageous when starting from a pre-functionalized aromatic ring, offering a convergent synthetic strategy.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatization strategies can be employed to explore the chemical space and optimize for biological activity. The aniline moiety is a versatile handle for a wide range of chemical transformations.

-

N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents, modulating the electronic properties and providing vectors for further functionalization.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the synthesis of diaryl amines or N-alkylated anilines.

-

Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinoline derivatives, the aniline can be reacted with an aldehyde or ketone to form an imine, which then undergoes cyclization.

-

Electrophilic Aromatic Substitution: The aniline is an activated ring system, susceptible to electrophilic substitution reactions such as halogenation or nitration, primarily at the ortho and para positions.

Caption: Derivatization strategies for the 3-(1,1-Difluoroethyl)aniline scaffold.

Physicochemical Properties and SAR Insights

The 1,1-difluoroethyl group imparts distinct properties that are highly relevant for drug design. Understanding these properties is crucial for guiding structure-activity relationship (SAR) studies.

| Property | Impact of 1,1-Difluoroethyl Group | Rationale |

| Lipophilicity (logP) | Increase | The fluorine atoms increase the lipophilicity compared to a simple ethyl or hydroxyl group, which can enhance membrane permeability. |

| Metabolic Stability | Increase | The C-F bonds are significantly stronger than C-H bonds, making the difluoroethyl group resistant to oxidative metabolism.[4] |

| pKa of Aniline | Decrease | The electron-withdrawing nature of the difluoroethyl group decreases the basicity of the aniline nitrogen. This can be beneficial for reducing off-target interactions and improving oral absorption. |

| Hydrogen Bonding | Potential H-bond acceptor | The fluorine atoms can act as weak hydrogen bond acceptors, potentially contributing to target binding affinity. |

Experimental Protocols

The following protocols are provided as a representative example for the synthesis and characterization of 3-(1,1-difluoroethyl)aniline.

Synthesis of N-(3-acetylphenyl)acetamide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-aminoacetophenone (1.0 eq) and dichloromethane (DCM, 5 mL/mmol).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by recrystallization or column chromatography.

Synthesis of N-(3-(1,1-difluoroethyl)phenyl)acetamide

-

Setup: In a fume hood, to a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in DCM (10 mL/mmol) in a fluorinated polyethylene bottle, add DAST (1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography on silica gel.

Synthesis of 3-(1,1-Difluoroethyl)aniline

-

Setup: To a solution of N-(3-(1,1-difluoroethyl)phenyl)acetamide (1.0 eq) in ethanol (5 mL/mmol), add concentrated hydrochloric acid (5 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the final product by column chromatography to yield 3-(1,1-difluoroethyl)aniline.

Characterization

The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Conclusion and Future Perspectives

The 3-(1,1-difluoroethyl)aniline scaffold is a promising starting point for the development of novel therapeutics. Its unique combination of physicochemical properties makes it an attractive motif for modulating the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. Future exploration of this chemical space, guided by a deep understanding of the synthetic methodologies and SAR, is likely to yield new and improved clinical candidates across a range of therapeutic areas.

References

-

Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: RSC Advances URL: [Link]

-

Title: 3-(1,1-Difluoroethyl)aniline Source: MySkinRecipes URL: [Link]

-

Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: National Institutes of Health URL: [Link]

-

Title: 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids Source: ResearchGate URL: [Link]

-

Title: The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry Source: Medium URL: [Link]

-

Title: A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... Source: ResearchGate URL: [Link]

-

Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes Source: Vanderbilt University URL: [Link]

- Title: US5965775A - Process for the preparation of 3,5-difluoroaniline Source: Google Patents URL

-

Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: National Institutes of Health URL: [Link]

- Title: CN101245020B - Process for synthesizing 2,3-difluoroaniline Source: Google Patents URL

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: 3-(1,1-Difluoroethyl)aniline Source: Amerigo Scientific URL: [Link]

-

Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt Source: Semantic Scholar URL: [Link]

-

Title: Rearrangement reactions in the fluorination of 3-deoxy-3-C-methyl-3-nitro-hexopyranosides (and hexo-1-thiopyranosides) of the D- and L-series by the DAST reagent Source: ResearchGate URL: [Link]

Sources

- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Safety and Handling of 3-(1,1-Difluoroethyl)aniline

This guide provides comprehensive safety protocols and handling procedures for 3-(1,1-Difluoroethyl)aniline (CAS No. 40788-05-4), a compound utilized in pharmaceutical and agrochemical research and development.[1] Given the toxicological profile inherent to substituted anilines, a thorough understanding and strict adherence to safety measures are paramount for all personnel. This document is intended for researchers, chemists, and laboratory professionals, offering a framework built on established safety principles to minimize risk and ensure a secure working environment.

The core philosophy of this guide is risk mitigation through the "Hierarchy of Controls," a systematic approach that prioritizes the most effective safety measures.

Diagram: The Hierarchy of Controls

Caption: A diagram illustrating the hierarchy of safety controls.

Hazard Identification and Risk Assessment

3-(1,1-Difluoroethyl)aniline, like its parent compound aniline, should be treated as a hazardous substance. The primary risks are associated with its toxicity upon inhalation, ingestion, or skin absorption.[2][3][4] The difluoroethyl group may also introduce unique reactivity and toxicological properties that warrant careful consideration.

GHS Hazard Classification (Anticipated)

While a specific, universally adopted GHS classification for 3-(1,1-Difluoroethyl)aniline is not consistently available across all public databases, its classification can be inferred from data on analogous compounds like other fluoroanilines and the parent aniline molecule.[3] It is prudent to assume it shares a similar hazard profile.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |